molecular formula C28H34N2O6 B7794400 3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid CAS No. 372144-05-3

3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid

Cat. No.: B7794400
CAS No.: 372144-05-3
M. Wt: 494.6 g/mol
InChI Key: RFNIKSZJOGGMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bifunctionalized propanoic acid derivative featuring two orthogonal protecting groups:

  • Tert-butoxycarbonyl (Boc) on the piperidine nitrogen.
  • 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) on the β-amino group of the propanoic acid.

Its molecular formula is C₂₄H₃₁N₂O₆ (inferred from structural analogs in and ), and it is primarily used in peptide synthesis for sequential deprotection strategies. The Boc group is acid-labile (removable with trifluoroacetic acid), while the Fmoc group is base-labile (removable with piperidine), enabling precise control in multi-step reactions .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-12-18(13-15-30)24(16-25(31)32)29-26(33)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNIKSZJOGGMPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501112065
Record name 1-[(1,1-Dimethylethoxy)carbonyl]-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372144-05-3
Record name 1-[(1,1-Dimethylethoxy)carbonyl]-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372144-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1,1-Dimethylethoxy)carbonyl]-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501112065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Piperidine

The synthesis begins with 4-piperidinepropanoic acid (CAS 154775-43-6), which undergoes Boc protection under mild basic conditions:

Procedure :

  • Dissolve 4-piperidinepropanoic acid (13.4 mmol) in THF/water (1:1, 40 mL).

  • Add di-tert-butyldicarbonate (3.22 g, 14.75 mmol) and NaOH (0.536 g, 13.4 mmol).

  • Stir at 25°C for 18 h.

  • Acidify with Bio-Rad 50WX4 (H⁺) resin, wash with THF/water, and concentrate to yield 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid (79%).

Key Data :

  • Yield : 79%.

  • Purity : Confirmed via FABMS (m/z 258.1 [MH⁺]).

Introduction of the Fmoc Group

The β-amino group is introduced via Gabriel synthesis or reductive amination , followed by Fmoc protection using Fmoc-Cl or Fmoc-OSu :

Procedure :

  • Activate the carboxylic acid of Boc-protected intermediate using COMU (1.2 eq) and diisopropylethylamine (2.5 eq) in DCM.

  • Couple with Fmoc-β-alanine or a similar β-amino acid derivative.

  • Deprotect the temporary amino-protecting group (e.g., trifluoroacetyl) under mild acidic conditions.

  • React with Fmoc-Cl (1.5 eq) in sodium bicarbonate/dioxane (pH 8–9) for 2 h.

Key Data :

  • Yield : 60–88%.

  • Stereochemistry : (S)-configuration confirmed via chiral HPLC.

One-Pot Sequential Protection Strategy

A patent by CN115650903A describes a streamlined approach:

Procedure :

  • Dissolve 3-(piperidin-4-yl)propanoic acid in acetone/water (1:1).

  • Add Boc₂O (1.1 eq) and NaOH (1.0 eq), stir at 25°C for 12 h.

  • Acidify to pH 2–3 with HCl, extract with ethyl acetate.

  • React the intermediate with Fmoc-OSu (1.2 eq) in DMF, stir for 4 h.

  • Precipitate with petroleum ether, recrystallize from ethyl acetate/hexane.

Key Data :

  • Overall Yield : 72%.

  • Purity : >99% (HPLC).

Optimization and Troubleshooting

Solvent and Reagent Selection

  • Boc Protection : THF/water mixtures minimize ester hydrolysis.

  • Fmoc Coupling : DMF enhances solubility of Fmoc-OSu, while DCM reduces racemization.

Avoiding Side Reactions

  • Base Sensitivity : Use piperidine-free conditions during Fmoc introduction to prevent premature deprotection.

  • Acid Sensitivity : Avoid TFA during Boc protection; HCl (pH 2–3) is preferable.

Analytical Characterization

Parameter Method Result
Molecular WeightESI-MS494.6 [M+H]⁺
PurityHPLC (C18)99.2% (254 nm)
StereochemistryChiral HPLC>99% ee (S)-enantiomer
Melting PointDSC142–145°C

Industrial-Scale Considerations

  • Cost Efficiency : Fmoc-OSu is preferred over Fmoc-Cl for reduced byproduct formation.

  • Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer processing .

Chemical Reactions Analysis

Deprotection Reactions

The compound’s Boc and Fmoc groups are cleaved under distinct conditions, allowing selective unmasking of functional groups during peptide synthesis.

Boc Group Removal

The Boc group is acid-labile and cleaved under mildly acidic conditions without affecting the Fmoc group.
Reagents/Conditions :

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v)

  • Reaction time: 30–60 minutes at 25°C

Outcome :

  • Yields the free piperidine amine (pKa ~10.5) while retaining the Fmoc-protected amino group.

Fmoc Group Removal

The Fmoc group is base-sensitive and removed under alkaline conditions, leaving the Boc group intact.
Reagents/Conditions :

  • 20% piperidine in dimethylformamide (DMF)

  • Reaction time: 20–30 minutes at 25°C

Outcome :

  • Liberates the α-amino group (pKa ~7.8) for subsequent coupling reactions .

Table 1: Deprotection Conditions Comparison

Protecting GroupReagentConditionsFunctional Group Exposed
BocTFA/DCMAcidic, 25°CPiperidine amine
FmocPiperidine/DMFBasic, 25°Cα-Amino group

Peptide Bond Formation

The carboxylic acid moiety participates in coupling reactions to form amide bonds, critical for elongating peptide chains.

Activation and Coupling

Reagents/Conditions :

  • Activation : Carbodiimides (e.g., DCC, EDC) with hydroxybenzotriazole (HOBt) or OxymaPure

  • Coupling : React with amines (e.g., amino acid esters) in DMF or acetonitrile

  • Reaction time: 2–4 hours at 25°C

Outcome :

  • Forms stable amide bonds with yields >85%.

Table 2: Common Coupling Agents and Efficiency

Coupling AgentAdditiveSolventYield (%)
HATUDIEADMF92
EDC/HOBtN/ADCM88
DCC/OxymaPureN/AAcetonitrile90

Esterification and Amidation

The carboxylic acid group undergoes derivatization to esters or amides for solubility modulation or prodrug synthesis.

Esterification

Reagents/Conditions :

  • Alcohol (e.g., methanol, benzyl alcohol) with DCC/DMAP catalyst

  • Reaction time: 12–24 hours at 25°C

Outcome :

  • Produces methyl or benzyl esters, enhancing lipophilicity .

Amidation

Reagents/Conditions :

  • Primary/secondary amines with HATU/DIEA in DMF

  • Reaction time: 4–6 hours at 25°C

Outcome :

  • Generates amides with applications in targeted drug delivery .

Nucleophilic Substitutions

The free piperidine amine (post-Boc removal) participates in alkylation or acylation reactions.

Alkylation

Reagents/Conditions :

  • Alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃

  • Reaction time: 6–8 hours at 40°C

Outcome :

  • Forms N-alkylated piperidine derivatives for structural diversification .

Acylation

Reagents/Conditions :

  • Acid chlorides (e.g., acetyl chloride) in DCM with TEA

  • Reaction time: 2–3 hours at 0–5°C

Outcome :

  • Produces acylated piperidines with modified steric/electronic profiles .

Side Reactions and Mitigation

  • Racemization : Minimized by using HOBt/OxymaPure additives and maintaining pH <8 during coupling .

  • Incomplete Deprotection : Add scavengers (e.g., triisopropylsilane) during Boc removal to prevent side reactions.

Scientific Research Applications

Peptide Synthesis

Fmoc-Boc-piperidine-propanoic acid is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, while the fluorenylmethoxycarbonyl (Fmoc) group protects the amino functionality during synthesis. This dual protection allows for selective deprotection steps, facilitating the assembly of complex peptides.

Application Description
Solid-phase peptide synthesis Utilizes Fmoc and Boc protecting groups for sequential amino acid addition.
Peptide drug development Enables the design of peptides with specific biological activities.

Medicinal Chemistry

The compound's structure makes it a potential candidate for developing novel therapeutics targeting various diseases. Its piperidine moiety is known to enhance bioavailability and pharmacological properties, making it suitable for drug formulation.

Case Study: Development of Norepinephrine Reuptake Inhibitors

Research has shown that derivatives of piperidine compounds can serve as norepinephrine reuptake inhibitors (NRIs), which are valuable in treating conditions such as depression and anxiety disorders. The synthesis of ampreloxetine, a known NRI, involves intermediates derived from compounds like Fmoc-Boc-piperidine-propanoic acid .

Organic Synthesis

Beyond peptide chemistry, this compound is also employed in broader organic synthesis applications. Its ability to undergo various chemical transformations makes it useful in synthesizing complex organic molecules.

Synthesis Method Yield (%) Conditions
Reaction with alkyl lithium reagents79%Conducted at -100 °C to -60 °C in anhydrous THF.

Experimental Insights

Recent studies have highlighted the efficiency of using Fmoc-Boc-piperidine-propanoic acid in synthetic protocols:

  • A study demonstrated its use in synthesizing a series of piperidine derivatives with enhanced biological activity against cancer cell lines.
  • Another research focused on optimizing reaction conditions to improve yield and purity during the synthesis process, showcasing its versatility in laboratory settings .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • Target Compound vs. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic Acid () Key Difference: The target compound has the Fmoc-protected amino group at the 3-position of the propanoic acid, whereas ’s isomer is 2-substituted.

Protecting Group Variations

  • 3-{1-[(9H-Fluoren-9-ylmethoxy)carbonyl]piperidin-3-yl}propanoic Acid () Difference: Lacks the Boc group on piperidine, retaining only the Fmoc group. Impact: Reduced orthogonal protection limits its utility in multi-step syntheses requiring selective deprotection .

Fluorinated Analogs

  • 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic Acid () Difference: Contains 3,3-difluoro substituents on the propanoic acid. Impact: Fluorination increases lipophilicity (logP ~2.8 vs. ~1.9 for non-fluorinated analogs) and may enhance membrane permeability in drug delivery applications .

Functional Group Diversity

  • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butyldisulfanyl)propanoic Acid () Difference: Features a tert-butyldisulfanyl (StBu) group instead of Boc-protected piperidine. Impact: The disulfide bond enables redox-sensitive applications, such as intracellular drug release, but complicates stability under reducing conditions .

Aromatic vs. Aliphatic Side Chains

  • (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic Acid () Difference: Replaces the Boc-piperidine with a 4-hydroxyphenyl group. Impact: The phenolic hydroxyl enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., 25 mg/mL in DMSO vs. 15 mg/mL for the target compound) but reduces compatibility with hydrophobic peptide sequences .

Comparative Data Table

Compound Name Molecular Weight Protecting Groups Key Substituents Applications
Target Compound ~477.5 g/mol* Boc (piperidine), Fmoc (NH) Piperidine, propanoic acid Peptide synthesis, orthogonal protection
(S)-2-Fmoc-3-(Boc-piperidin-4-yl)propanoic Acid () ~477.5 g/mol Boc, Fmoc 2-substituted propanoic acid Sterically hindered couplings
3-Fmoc-piperidin-3-ylpropanoic Acid () 379.46 g/mol Fmoc only Piperidine-3-yl Limited to single-step synthesis
3,3-Difluoro Analog () 415.4 g/mol Fmoc Difluoropropanoic acid Lipophilic drug candidates
(R)-Fmoc-Cys(StBu)-OH () 431.58 g/mol Fmoc, StBu Disulfide bond Redox-responsive peptide design
(R)-3-Fmoc-4-hydroxyphenylpropanoic Acid () 401.4 g/mol Fmoc 4-hydroxyphenyl Solubility-enhanced scaffolds

*Estimated based on structural analogs.

Stability and Reactivity

  • The Boc group in the target compound enhances stability under basic conditions (e.g., Fmoc deprotection with piperidine), whereas ’s disulfide-containing analog is prone to cleavage in reducing environments .

Biological Activity

3-[1-(Tert-butoxycarbonyl)piperidin-4-YL]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]propanoic acid, also known by its CAS number 204058-25-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological implications based on recent research findings.

  • Molecular Formula : C28H34N2O6
  • Molecular Weight : 494.588 g/mol
  • CAS Number : 204058-25-3
  • PubChem CID : 7168058

Synthesis

The compound can be synthesized through various methods, typically involving the protection of amine groups and subsequent coupling reactions. For instance, one synthesis route involves the reaction of tert-butoxycarbonyl (Boc) protected piperidine with a fluorenylmethoxycarbonyl (Fmoc) derivative, followed by deprotection steps to yield the final product with high purity.

StepReagentsConditionsYield
1Boc-piperidine, Fmoc derivativeTHF-water (1:1), 25°C, 18h79%
2Deprotection agentsVarious conditions depending on protecting groupsVariable

Research indicates that this compound may interact with specific biological targets, including proteins involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, which could have implications in therapeutic applications.

In Vitro Studies

In vitro experiments have demonstrated that the compound exhibits significant activity against various cell lines. For example:

  • Cell Proliferation Inhibition : Studies have shown that treatment with this compound leads to reduced proliferation rates in cancer cell lines, suggesting potential anticancer properties.
  • Enzyme Inhibition : The compound has been tested for its ability to inhibit glyoxalase enzymes, which are crucial for detoxifying methylglyoxal in cells. Inhibition of these enzymes could lead to increased levels of reactive species, thereby inducing apoptosis in cancer cells.

Case Studies

  • Anticancer Activity : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates.

Q & A

Q. What are the key protecting groups in this compound, and how do they influence synthetic workflows?

The compound contains two critical protecting groups:

  • Tert-butoxycarbonyl (Boc) : Protects the piperidine nitrogen, enabling selective deprotection under acidic conditions (e.g., HCl in dioxane) while leaving the Fmoc group intact .
  • Fluorenylmethoxycarbonyl (Fmoc) : Protects the amino group and is cleaved under basic conditions (e.g., piperidine in DMF), facilitating stepwise peptide synthesis . Methodological Insight: Use Boc for temporary protection during intermediate reactions and Fmoc for sequential assembly in solid-phase peptide synthesis (SPPS) .

Q. What standard protocols are recommended for synthesizing this compound?

A typical synthesis involves:

  • Step 1 : Boc protection of piperidine-4-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis .
  • Step 2 : Coupling of the Fmoc-protected amino acid via carbodiimide chemistry (e.g., DCC or EDC with HOBt) to ensure minimal racemization .
  • Purification : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to isolate the final product .

Q. How should researchers handle stability and storage of this compound?

  • Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Lyophilized forms are stable for >1 year .
  • Handling : Avoid prolonged exposure to moisture or bases (e.g., amines) that prematurely cleave the Fmoc group .

Advanced Questions

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

Modify key regions systematically:

  • Piperidine Substitution : Replace the Boc group with acetyl or benzyl carbamates to alter lipophilicity .
  • Amino Acid Backbone : Introduce D-amino acids or β-amino acids to assess stereochemical effects on bioactivity .
  • Example Analog :
Compound ModificationBiological ImpactReference
3,5-Difluorophenyl substitutionEnhanced kinase inhibition
Phenylthio group additionImproved antioxidant activity

Q. What experimental strategies resolve contradictory data in solubility or reactivity studies?

  • Solubility Conflicts : Use co-solvents (e.g., DMSO:water mixtures) and dynamic light scattering (DLS) to assess aggregation .
  • Reactivity Discrepancies : Perform kinetic studies (e.g., NMR monitoring) under varying pH and temperatures to identify side reactions (e.g., Fmoc cleavage in basic media) .

Q. How can microwave-assisted synthesis optimize the preparation of this compound?

  • Conditions : Irradiate at 80°C for 10 minutes in DMF with HATU/DIPEA, reducing reaction time from 24 hours to <30 minutes .
  • Yield Improvement : Achieve >85% yield compared to 60% with conventional heating, minimizing decomposition of acid-sensitive groups .

Data Analysis & Mechanistic Studies

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm Boc (δ 1.4 ppm, singlet) and Fmoc (δ 7.3-7.8 ppm, aromatic) group integrity .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ = 503.2 g/mol) and detect impurities .

Q. How do steric effects from the Boc and Fmoc groups influence reaction kinetics?

  • Boc Group : Reduces nucleophilicity of the piperidine nitrogen, slowing acylation by ~30% compared to unprotected analogs .
  • Fmoc Group : Increases steric hindrance during coupling, necessitating higher equivalents of activating reagents (e.g., 2.5x EDC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.